3,4-Dichloro-6,8-difluoroquinoline
Description
3,4-Dichloro-6,8-difluoroquinoline is a halogenated quinoline derivative with chlorine substituents at positions 3 and 4 and fluorine atoms at positions 6 and 7. The electron-withdrawing effects of chlorine and fluorine substituents likely influence its reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
1204811-50-6 |
|---|---|
Molecular Formula |
C9H3Cl2F2N |
Molecular Weight |
234.027 |
IUPAC Name |
3,4-dichloro-6,8-difluoroquinoline |
InChI |
InChI=1S/C9H3Cl2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H |
InChI Key |
XXMVXHCCIKYETJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1F)N=CC(=C2Cl)Cl)F |
Synonyms |
3,4-Dichloro-6,8-difluoroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The positions and types of halogen substituents significantly impact molecular weight, polarity, and solubility. Key analogs include:
Table 1: Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations :
- Chlorine vs.
- Substituent Position: The 3,4-dichloro configuration may sterically hinder interactions at the quinoline core compared to 2-chloro or 5,8-difluoro analogs.
Table 3: Activity Comparison
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